3-Bromo-2-propylbenzoic acid

Description

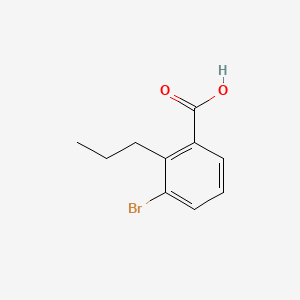

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6H,2,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYCMZGDFXPYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677424 | |

| Record name | 3-Bromo-2-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263284-52-1 | |

| Record name | 3-Bromo-2-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-propylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Bromo-2-propylbenzoic acid, a valuable substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. The document explores two primary synthetic strategies: the direct, regioselective bromination of 2-propylbenzoic acid via directed ortho-metalation, and a multi-step approach commencing from a pre-brominated aromatic precursor. Each route is discussed in detail, elucidating the underlying chemical principles, causality behind experimental choices, and complete, step-by-step protocols. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights and a self-validating framework for the successful synthesis of the target compound.

Introduction

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as pivotal building blocks for a diverse array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The specific substitution pattern on the aromatic ring dictates the molecule's physicochemical properties and biological activity. This compound, with its unique arrangement of a bromine atom, a propyl group, and a carboxylic acid moiety, presents a synthetically challenging yet intriguing target. The interplay of the electronic and steric effects of these substituents makes its regioselective synthesis a subject of considerable interest.

This guide provides a detailed exploration of robust synthetic strategies to access this compound, with a focus on practical, laboratory-scale preparation. We will delve into the mechanistic underpinnings of each synthetic step, offering a rationale for the choice of reagents and reaction conditions, thereby empowering the researcher to not only replicate the synthesis but also to adapt and troubleshoot as necessary.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections for this compound are considered in this guide. The first and more direct approach involves the synthesis of the 2-propylbenzoic acid backbone followed by a highly regioselective bromination at the C-3 position. The second, more classical approach, builds the molecule from a pre-brominated benzene derivative, sequentially introducing the propyl and carboxyl functionalities.

Caption: Retrosynthetic analysis of this compound.

Route 1: Directed ortho-Metalation of 2-Propylbenzoic Acid

This is the preferred and more elegant route, capitalizing on the ability of the carboxylic acid group to direct metalation to its ortho position. This strategy offers high regioselectivity, often leading to a cleaner reaction profile and simplifying purification.

Synthesis of the Precursor: 2-Propylbenzoic Acid

The initial step in this route is the preparation of 2-propylbenzoic acid. A reliable method for this is the Grignard reaction of 2-propylbromobenzene with carbon dioxide.

2-Propylaniline is a commercially available starting material.[1] It can be converted to 2-propylbromobenzene via a Sandmeyer reaction.[2][3] This involves the diazotization of the aniline followed by reaction with a copper(I) bromide solution.

Caption: Synthesis of 2-Propylbromobenzene via Sandmeyer Reaction.

Experimental Protocol: Synthesis of 2-Propylbromobenzene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-propylaniline (1.0 eq) in a 3M solution of hydrobromic acid (3.0 eq).

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes at this temperature after the addition is complete.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

After cooling, extract the mixture with diethyl ether.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-propylbromobenzene.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Propylaniline | 135.21 | 13.5 g | 0.1 |

| Hydrobromic Acid (48%) | 80.91 | 62.5 mL | 0.3 |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Copper(I) Bromide | 143.45 | 17.2 g | 0.12 |

The synthesized 2-propylbromobenzene is then used to form a Grignard reagent, which is subsequently reacted with solid carbon dioxide (dry ice) to yield the carboxylate salt. Acidic workup provides 2-propylbenzoic acid.[4][5][6]

Experimental Protocol: Synthesis of 2-Propylbenzoic Acid

-

Set up an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq) in the flask and briefly heat under vacuum, then cool under a stream of dry nitrogen.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve 2-propylbromobenzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-propylbromobenzene solution to the magnesium. The reaction should initiate, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, a small crystal of iodine can be added.

-

Once the reaction has started, add the remaining 2-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to room temperature.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with gentle stirring.

-

Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

Add dilute hydrochloric acid to the residue to dissolve the magnesium salts and protonate the carboxylate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-propylbenzoic acid.

-

Recrystallize from a suitable solvent (e.g., hexane/ethyl acetate) to obtain the pure product.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Propylbromobenzene | 199.08 | 19.9 g | 0.1 |

| Magnesium Turnings | 24.31 | 2.9 g | 0.12 |

| Dry Ice (CO₂) | 44.01 | ~50 g | Excess |

Directed ortho-Metalation and Bromination

The key step in this route is the regioselective deprotonation of 2-propylbenzoic acid at the position ortho to the carboxylic acid group, which is the C-3 position. The resulting dianion is then quenched with an electrophilic bromine source. The carboxylic acid group is a moderately effective directing metalation group (DMG).[7][8][9][10]

Sources

- 1. 2-Propylaniline | C9H13N | CID 15759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. chemistry-online.com [chemistry-online.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

- 9. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 10. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Bromo-2-propylbenzoic acid

An In-Depth Technical Guide to 3-Bromo-2-propylbenzoic Acid

Introduction

This compound (CAS No. 1263284-52-1) is a substituted aromatic carboxylic acid.[1][2][3][4] Its structure, featuring a benzoic acid core with bromine and propyl substituents at the 3 and 2 positions respectively, makes it a valuable intermediate in organic synthesis. The interplay between the electron-withdrawing bromine atom and the electron-donating alkyl group, combined with the reactivity of the carboxylic acid moiety, provides a versatile platform for the synthesis of more complex molecules. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, reactivity, and synthetic methodologies, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development, dictating its solubility, stability, and handling requirements. The data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1263284-52-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |

| Molecular Weight | 243.10 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Expected to be a solid, likely a white to off-white crystalline powder. | [6] |

| XLogP3-AA | 3.5 | [1][5] |

| Hydrogen Bond Donor Count | 1 | [1][5] |

| Hydrogen Bond Acceptor Count | 2 | [1][5] |

| Rotatable Bond Count | 3 | [1][5] |

| Topological Polar Surface Area | 37.3 Ų | [1][5] |

Note: Some properties like melting point and boiling point are not available in the provided search results and would require experimental determination.

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity verification of organic compounds. While experimental spectra for this compound are not widely published, a predictive profile can be established based on its functional groups and known data from analogous structures.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display complex splitting patterns due to the substitution. The propyl group should exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature signals for the carbonyl carbon of the carboxylic acid (typically >165 ppm), six distinct aromatic carbons, and three carbons corresponding to the propyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7]

-

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1710-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Absorptions in the 1600-1450 cm⁻¹ range are characteristic of C=C stretching within the aromatic ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation would likely involve the loss of the propyl group and the carboxylic acid group.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its three key components: the carboxylic acid, the bromine substituent, and the aromatic ring.

Carboxylic Acid Reactivity

The -COOH group is acidic and can be deprotonated by a base to form a carboxylate salt. It can undergo standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions to form an ester.

-

Amide Formation: Conversion to an acid chloride (e.g., using SOCl₂) followed by reaction with an amine to yield an amide.[8]

-

Reduction: Reduction to a primary alcohol using strong reducing agents like LiAlH₄.

Bromine Substituent Reactivity

The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[9] This makes the compound a valuable building block in medicinal chemistry and materials science.[10] Common transformations include:

-

Suzuki Coupling: Reaction with a boronic acid or ester.

-

Sonogashira Coupling: Reaction with a terminal alkyne.

-

Heck Coupling: Reaction with an alkene.

-

Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl bond.

Aromatic Ring Reactivity

The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (propyl is ortho-, para-directing and activating; bromo and carboxyl are meta-directing and deactivating) will influence the position of any new substituent.

The diagram below illustrates the role of this compound as a versatile synthetic intermediate.

Caption: Synthetic utility of this compound.

Synthetic Protocols

The synthesis of substituted benzoic acids can be achieved through various methods, including the oxidation of corresponding alkylbenzenes or the carboxylation of organometallic reagents.[11][12][13] A general and reliable method involves the ortho-lithiation and carboxylation of a suitable precursor.

Proposed Synthesis via Lithiation-Carboxylation

This protocol is a generalized procedure based on established methods for synthesizing substituted benzoic acids.[14]

Step 1: Synthesis of 1,3-Dibromo-2-propylbenzene The starting material, 1,3-dibromo-2-propylbenzene, would first need to be synthesized or procured. This could potentially be achieved through the Friedel-Crafts alkylation of 1,3-dibromobenzene with a propyl halide.

Step 2: Selective Lithiation and Carboxylation The core of the synthesis involves a selective metal-halogen exchange followed by quenching with carbon dioxide.

-

Materials:

-

1,3-Dibromo-2-propylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid CO₂)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Dissolve 1,3-dibromo-2-propylbenzene in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The lithium is expected to selectively exchange with one of the bromine atoms.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carefully add crushed dry ice in small portions to the reaction mixture. A significant exotherm may be observed.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding water, then acidify the aqueous layer to a pH of ~1-2 with hydrochloric acid.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for the compound and structurally similar chemicals.[15][16][17][18]

-

Hazard Statements: [3]

-

Precautionary Statements: [3][16]

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Conclusion

This compound is a synthetically useful building block with a well-defined profile of reactivity. Its physical properties make it straightforward to handle under standard laboratory conditions, provided appropriate safety measures are followed. The presence of the carboxylic acid and bromo functionalities allows for a wide range of subsequent chemical modifications, positioning it as a key intermediate for the synthesis of high-value molecules in the pharmaceutical and chemical industries. This guide provides the foundational technical knowledge required for its effective use in a research and development setting.

References

- Process for preparing substituted benzoic acid. CN1251833A.

- 3-Bromo-2-ethylbenzoic acid | C9H9BrO2.

- Chemical Safety Data Sheet MSDS / SDS - 3-Bromo-2-propyl-benzoic acid. ChemicalBook.

- SAFETY DATA SHEET - 3-Bromobenzoic acid. Sigma-Aldrich.

- SAFETY DATA SHEET - 3-Bromobenzoic acid. Fisher Scientific.

- 3-Bromo-4-propylbenzoic acid | C10H11BrO2.

- SAFETY DATA SHEET - Benzoic acid. Fisher Scientific.

- Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.

- This compound | C10H11BrO2.

- How does 2 - Bromobenzoic Acid particip

- Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applic

- Synthesis of benzoylbenzoic acids.

- SAFETY DATA SHEET - 3-Bromobenzoic acid. Thermo Fisher Scientific.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

- Benzoic Acid Synthesis. YouTube.

- Ácido 3-bromo-2-propil-benzoico 1263284-52-1 wiki. Guidechem.

- 3-Bromo-2-propyl-benzoic acid | 1263284-52-1. ChemicalBook.

- Which is more acidic between benzoic acid and p-bromobenzoic acid, and why?. Quora.

- 3-Bromo-2-methylbenzoic acid 97 76006-33-2. Sigma-Aldrich.

- 1263284-52-1 | this compound. AiFChem.

- 3-Bromobenzoic acid 98 585-76-2. Sigma-Aldrich.

- 3-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.

- Spectroscopic and Synthetic Profile of 3-(2-Propenyl)benzoic Acid: A Technical Guide. Benchchem.

- What is the synthesis of 4-bromo-3-nitrobenzoic acid

- 3-Bromobenzoic acid | 585-76-2. ChemicalBook.

- In a set of reactions m-bromobenzoic acid gave a product D. Identify the product D. YouTube.

- Benzoic acid, 3-bromo-. NIST WebBook.

- 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- This compound | MFCD17676600. Key Organics.

- Exploring the Synthesis Applic

- Benzoic acid, 3-bromo- IR Spectrum. NIST WebBook.

- 1263284-52-1|this compound|BLD Pharm.

- Method for producing 3-bromomethylbenzoic acids. WO2003022800A1.

- 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure.

- 3-Bromobenzoic acid | C7H5BrO2.

- M-BROMOBENZOIC ACID. ChemBK.

- 3-Bromo-2-chlorobenzoic acid | 56961-27-4. Sigma-Aldrich.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-Bromo-2-propyl-benzoic acid | 1263284-52-1 [amp.chemicalbook.com]

- 3. 1263284-52-1 | this compound - AiFChem [aifchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 3-Bromo-4-propylbenzoic acid | C10H11BrO2 | CID 20387043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-propylbenzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-propylbenzoic acid (CAS Number: 1263284-52-1), a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. Due to its status as a niche research chemical, publicly available experimental data is limited. This document addresses this gap by presenting confirmed identification and safety data, alongside scientifically grounded, proposed methodologies for its synthesis and detailed predictions of its physicochemical and spectroscopic properties. These predictions are based on established chemical principles and comparative data from structurally related analogs. The guide also explores the potential applications of this compound as a building block in drug discovery, offering a valuable resource for researchers working with novel substituted benzoic acid scaffolds.

Introduction

This compound is a halogenated aromatic carboxylic acid featuring a bromine atom and a propyl group on the benzene ring. This substitution pattern makes it a potentially valuable intermediate for the synthesis of complex organic molecules. The presence of the carboxylic acid group allows for a variety of derivatizations, such as esterification and amidation, while the bromine atom serves as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Such functionalities are highly sought after in the design of novel therapeutic agents and functional materials. This guide aims to provide a detailed technical resource for researchers, consolidating known information and providing expert insights into its synthesis and characterization.

Chemical Identity and Physicochemical Properties

The fundamental identifiers for this compound are well-established.[1][2][3] However, experimentally determined physicochemical properties are not widely reported. The properties presented below are a combination of confirmed data and predicted values based on its chemical structure and data from analogous compounds like 3-bromo-2-methylbenzoic acid.[4]

Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1263284-52-1 | [1] |

| Molecular Formula | C10H11BrO2 | [1] |

| Molecular Weight | 243.10 g/mol | [2] |

| Canonical SMILES | CCCC1=C(C=CC=C1Br)C(=O)O | [1][3] |

| InChI Key | OZYCMZGDFXPYFU-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on similar benzoic acid derivatives.[4] |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | > 300 °C | Estimated based on related compounds.[4] |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in water. | Typical for benzoic acid derivatives. |

| pKa | ~3.5 - 4.5 | The carboxylic acid proton is acidic, with the exact value influenced by the electronic effects of the bromo and propyl substituents. |

| LogP | 3.09980 | [3] |

Proposed Synthesis Protocol

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The key step is the directed ortho-metalation of 1,3-dibromo-2-propylbenzene, followed by quenching with carbon dioxide.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Proposed Synthesis

This proposed protocol is a hypothetical, yet chemically sound, approach for the synthesis of this compound.

Step 1: Synthesis of 1,3-Dibromo-2-propylbenzene (Intermediate)

This intermediate is not commercially available and would need to be synthesized. A potential route could start from 2,6-dibromoaniline via a Sandmeyer reaction to introduce a different functional group that can then be converted to a propyl group, although this is a multi-step process. A more direct, albeit potentially lower-yielding, approach could be the Friedel-Crafts propylation of 1,3-dibromobenzene, though this may lead to isomeric mixtures. For the purpose of this guide, we will assume the successful synthesis of 1,3-dibromo-2-propylbenzene.

Step 2: Lithiation and Carboxylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1,3-dibromo-2-propylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The bromine at the more sterically accessible 3-position is expected to undergo lithium-halogen exchange. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carboxylation: While maintaining the low temperature, quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO2). Alternatively, bubble dry CO2 gas through the solution.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add water and acidify with 1 M HCl to a pH of ~2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, its expected spectroscopic data can be predicted with a high degree of confidence based on its structure and comparison with related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the propyl group. The chemical shifts (δ) are predicted relative to TMS in CDCl₃.

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the carboxylic acid group will likely be the most downfield. The coupling patterns will be complex due to the substitution pattern.

-

Propyl Group (7H):

-

A triplet for the methyl protons (-CH₃) around δ 0.9-1.0 ppm.

-

A sextet for the methylene protons adjacent to the methyl group (-CH₂-CH₃) around δ 1.5-1.7 ppm.

-

A triplet for the methylene protons attached to the benzene ring (Ar-CH₂-) around δ 2.6-2.8 ppm.

-

-

Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework.

-

Carboxylic Carbonyl Carbon: A signal around δ 170-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the others.

-

Propyl Carbons (3C): Three signals in the aliphatic region:

-

Ar-CH₂- around δ 30-35 ppm.

-

-CH₂-CH₃ around δ 20-25 ppm.

-

-CH₃ around δ 13-15 ppm.

-

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of similar intensity at m/z 242 and 244, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragments:

-

[M-OH]⁺: Loss of the hydroxyl group from the carboxylic acid.

-

[M-COOH]⁺: Loss of the entire carboxylic acid group.

-

Loss of the propyl group or fragments thereof.

-

Potential Applications in Drug Development and Medicinal Chemistry

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as key building blocks for a wide range of therapeutic agents.[5][6] The specific structural features of this compound suggest several potential applications in drug discovery.

-

Scaffold for Novel Therapeutics: The trifunctional nature of this molecule (carboxylic acid, bromine, and an alkyl group) allows for diverse chemical modifications, making it an attractive starting point for the synthesis of new chemical entities.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be used in fragment-based screening to identify new binding motifs for protein targets.

-

Pro-drug Strategies: The carboxylic acid group can be esterified to create pro-drugs with improved pharmacokinetic properties.

-

Synthesis of Heterocyclic Compounds: The reactive handles on the molecule can be utilized in cyclization reactions to form various heterocyclic ring systems, which are prevalent in many approved drugs.

The 2-alkyl-3-bromobenzoic acid motif can be found in precursors to compounds targeting a variety of biological pathways, and this specific propyl derivative offers a unique lipophilic profile that could be explored for optimizing drug-target interactions.

Safety and Handling

Based on data for analogous compounds, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: Likely to be classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, yet under-characterized, building block for organic synthesis and medicinal chemistry. While detailed experimental data is sparse, this technical guide provides a solid foundation for researchers by consolidating known information and offering scientifically sound predictions for its synthesis and properties. The versatile functionalities of this molecule make it a promising candidate for the development of novel compounds with potential therapeutic applications. Further experimental validation of the proposed protocols and predicted data is encouraged to fully unlock the potential of this interesting chemical entity.

References

- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

- Vertex AI Search. (n.d.).

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

- Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved January 16, 2026, from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US Patent for a process for preparing an n-hydroxy aromatic acid.

-

PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved January 16, 2026, from [Link]

-

Pharmacy 180. (n.d.). Benzoic acid derivatives. Retrieved January 16, 2026, from [Link]

-

YouTube. (2024, February 1). Medicinal Chemistry II (79) Benzoic Acid Derivatives = Cocaine, Hexylcaine, Meprylcaine & Others. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 16, 2026, from [Link]

-

PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. Retrieved January 16, 2026, from [Link]

Sources

A Guide to the Spectroscopic Characterization of 3-Bromo-2-propylbenzoic Acid

Introduction: The Importance of Spectroscopic Analysis

In chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about a molecule's atomic connectivity, functional groups, and overall mass. For a molecule like 3-Bromo-2-propylbenzoic acid, a compound with potential applications as a synthetic building block, understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory compliance.

This guide explains the causality behind the expected spectral features, grounding the interpretation in the fundamental principles of chemical physics and extensive empirical data from analogous structures.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The key structural features are:

-

A trisubstituted benzene ring: This will give rise to a complex pattern in the aromatic region of the NMR spectrum.

-

A carboxylic acid group (-COOH): This functional group has highly characteristic signals in both IR (broad O-H stretch, sharp C=O stretch) and NMR (a deshielded acidic proton).

-

A propyl group (-CH₂CH₂CH₃): This aliphatic chain will produce distinct signals in the upfield region of the NMR spectrum.

-

A bromine atom (-Br): This halogen influences the electronic environment of the aromatic ring and produces a characteristic isotopic pattern in the mass spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and substructures.

Expected Mass Spectrum of this compound

The key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where the peaks are separated by two mass-to-charge units (m/z) and have nearly equal intensity.[1]

The molecular weight of this compound is 243.10 g/mol . Therefore, we expect to see two molecular ion peaks:

-

M⁺ peak: at m/z ≈ 242 (containing ⁷⁹Br)

-

M+2 peak: at m/z ≈ 244 (containing ⁸¹Br)

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Fragment Ion | Interpretation |

| 242 / 244 | [C₁₀H₁₁BrO₂]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 225 / 227 | [C₁₀H₁₀BrO]⁺ | Loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid. |

| 199 / 201 | [C₇H₄BrO₂]⁺ | Loss of a propyl radical (•C₃H₇, 43 Da) via cleavage of the C-C bond benzylic to the ring. |

| 183 / 185 | [C₇H₄Br]⁺ | Loss of a carboxyl group (•COOH, 45 Da). This is a common fragmentation for benzoic acids.[3] |

| 156 | [C₇H₅O₂]⁺ | Loss of a bromine radical (•Br, 79/81 Da). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment for alkyl-substituted benzene rings.[4] |

Logical Fragmentation Workflow

The fragmentation process in Electron Ionization (EI) mass spectrometry is a high-energy process that follows logical chemical principles. The initial electron impact creates a radical cation (the molecular ion), which then undergoes a cascade of fragmentation to produce smaller, stable ions.

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the analysis of a pure compound, which is essential for accurate spectral interpretation.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate. If the compound is not sufficiently volatile, derivatization (e.g., methylation of the carboxylic acid) may be required.

-

GC Separation:

-

Injector: 250°C, split mode.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.

Expected IR Spectrum of this compound

The IR spectrum will be dominated by the highly characteristic absorptions of the carboxylic acid group. The spectrum of benzoic acid itself provides a strong reference.[5]

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption, often obscuring the C-H stretches. This broadness is due to hydrogen bonding between carboxylic acid dimers.[5][6] |

| ~3080 - 3030 | C-H stretch | Aromatic Ring | Medium to weak absorptions, often appearing as small shoulders on the broad O-H band. |

| ~2960 - 2850 | C-H stretch | Propyl Group | Medium to strong absorptions corresponding to the symmetric and asymmetric stretching of the CH₂, and CH₃ groups. |

| ~1710 - 1680 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption. Its position indicates a conjugated carboxylic acid.[7] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two or more medium-intensity bands characteristic of the benzene ring. |

| ~1300 | C-O stretch | Carboxylic Acid | A medium-intensity band, often coupled with O-H bending. |

| ~920 | O-H bend | Carboxylic Acid | A broad, medium-intensity band characteristic of the out-of-plane bend of a hydrogen-bonded dimer. |

| Below 850 | C-H bend, C-Br stretch | Aromatic Ring, Halogen | The fingerprint region contains complex vibrations, including out-of-plane C-H bending that is characteristic of the 1,2,3-trisubstitution pattern, and the C-Br stretch. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will show signals for each unique proton environment. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the splitting pattern (multiplicity) reveals adjacent protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet, broad | 1H | H -OOC | The acidic proton is highly deshielded and often appears as a broad singlet due to exchange. |

| ~7.9 - 7.2 | Multiplet | 3H | Ar-H | The three aromatic protons will be in the downfield region, showing complex splitting due to coupling with each other. The exact shifts are influenced by the electron-withdrawing effects of the bromine and carboxyl groups and the electron-donating effect of the propyl group. |

| ~2.9 | Triplet | 2H | Ar-CH₂ -CH₂-CH₃ | Benzylic protons are deshielded by the aromatic ring. The signal is split into a triplet by the adjacent two protons of the CH₂ group. |

| ~1.6 | Sextet | 2H | Ar-CH₂-CH₂ -CH₃ | These protons are split by the two adjacent CH₂ protons and the three adjacent CH₃ protons (2+3=5 neighbors, n+1=6 peaks). |

| ~0.9 | Triplet | 3H | Ar-CH₂-CH₂-CH₃ | The terminal methyl group is in the most upfield (shielded) position and is split into a triplet by the adjacent two protons of the CH₂ group. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum shows a signal for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | The carboxylic acid carbon is highly deshielded. |

| ~140 - 120 | Ar-C | Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted upfield relative to the others due to the "heavy atom effect". The carbons attached to the propyl and carboxyl groups (ipso-carbons) will also have characteristic shifts. |

| ~35 | Ar-CH₂ - | The benzylic carbon is deshielded by the aromatic ring. |

| ~24 | -CH₂ -CH₃ | Aliphatic carbon. |

| ~14 | -CH₃ | The terminal methyl carbon is the most shielded. |

NMR Workflow: From Sample to Spectrum

Caption: Standard workflow for obtaining high-quality NMR spectra.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the structural elucidation of this compound. MS confirms the molecular weight and the presence of bromine. IR spectroscopy identifies the key carboxylic acid and aromatic functional groups. Finally, NMR spectroscopy maps out the precise carbon-hydrogen framework, confirming the substitution pattern and the structure of the alkyl chain. This guide provides a robust predictive framework for researchers to interpret their experimental data with confidence and scientific rigor.

References

- Mass Spectrometry: Fragmentation. (n.d.).

- BLD Pharm. (n.d.). This compound.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 16, 2026, from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved January 16, 2026, from [Link]

- Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342.

-

LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo-. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo- (IR Spectrum). In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

University of Lethbridge. (2018). Topic 3: Mass Spectrometry (MS). Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: General Procedures. Retrieved January 16, 2026, from [Link]

- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes.

-

University College London. (n.d.). Speciation of substituted benzoic acids in solution. Retrieved January 16, 2026, from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. whitman.edu [whitman.edu]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. znaturforsch.com [znaturforsch.com]

crystal structure analysis of brominated benzoic acids

An In-Depth Technical Guide to the Crystal Structure Analysis of Brominated Benzoic Acids

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, profoundly impacting its behavior in formulation, its bioavailability, and its interaction with biological targets. For active pharmaceutical ingredients (APIs), particularly halogenated compounds like brominated benzoic acids, a thorough understanding of their solid-state structure is indispensable. This guide provides researchers, crystallographers, and drug development professionals with a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow as applied to brominated benzoic acids. It moves beyond a simple recitation of protocols to explain the underlying principles and causalities behind experimental choices—from the art of crystallization to the nuances of interpreting complex intermolecular interactions, such as hydrogen and halogen bonding, which are pivotal in the crystal engineering of these compounds.

The Strategic Importance of Crystal Structure Analysis

In drug development, the solid form of an API dictates its stability, solubility, and manufacturability. Brominated benzoic acids are not only important synthetic intermediates but also serve as model systems for studying the influence of halogen atoms on crystal packing. The bromine substituent, with its unique electronic properties, can participate in a range of non-covalent interactions, most notably halogen bonding, which can compete with or complement the strong hydrogen bonds formed by the carboxylic acid groups[1]. Understanding this interplay is crucial for predicting and controlling crystal polymorphism—the existence of multiple crystal forms of the same compound—a phenomenon of paramount importance in the pharmaceutical industry.

A definitive crystal structure, determined via SC-XRD, provides unambiguous proof of molecular conformation and stereochemistry. It also reveals the intricate network of intermolecular interactions that govern the material's bulk properties. This knowledge is foundational for rational drug design, patent protection, and ensuring batch-to-batch consistency during manufacturing.

The Foundation: Growing High-Quality Single Crystals

The adage "the better the crystal, the better the structure" is the first principle of crystallography. The entire analysis hinges on obtaining a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension). For brominated benzoic acids, which are generally stable solids at room temperature, solution-based crystallization is the most common approach.

Causality in Solvent Selection

The choice of solvent is the most critical variable in crystallization. The ideal solvent should exhibit moderate solubility for the compound, with a steep solubility curve—meaning the compound is significantly more soluble at higher temperatures than at lower temperatures[2]. This differential is the driving force for crystallization upon cooling.

-

Expert Insight: For many benzoic acid derivatives, solvents like ethanol, methanol, acetone, or mixtures with water are effective[3]. A binary solvent system (e.g., ethanol/water) is particularly powerful. The "good" solvent (ethanol) dissolves the compound readily, while the "anti-solvent" (water) is one in which the compound is poorly soluble. This allows for fine-tuning of the supersaturation state, which is essential for controlled crystal growth.

Experimental Protocol: Slow Evaporation & Slow Cooling

The goal is to approach supersaturation slowly, allowing molecules to self-assemble into an ordered lattice rather than crashing out as an amorphous powder or poorly-ordered microcrystals.

Protocol 1: Slow Cooling Recrystallization

-

Dissolution: In a clean Erlenmeyer flask, dissolve the crude brominated benzoic acid sample in the minimum amount of a suitable boiling solvent (or solvent mixture) to form a saturated solution[2][4]. The "minimum amount" is key; adding excess solvent will prevent the solution from becoming supersaturated upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

-

Cooling: Cover the flask with a watch glass or beaker to prevent rapid evaporation and contamination. Allow the flask to cool slowly and undisturbed to room temperature[4]. Slow cooling is paramount as it favors the growth of a few large, well-ordered crystals over many small ones.

-

Inducing Crystallization (If Necessary): If crystals do not form, the solution may be supersaturated but requires a nucleation site. This can be induced by scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous successful crystallization[4].

-

Final Cooling: Once crystals have appeared, the flask can be placed in an ice bath to maximize the yield by further decreasing the compound's solubility[4].

Protocol 2: Slow Evaporation

-

Preparation: Prepare a dilute to moderately concentrated solution of the compound in a solvent in which it is readily soluble.

-

Evaporation: Place the solution in a vial covered with a cap or parafilm pierced with a few small holes. This slows the rate of evaporation.

-

Incubation: Leave the vial undisturbed in a vibration-free location for several days to weeks. As the solvent evaporates, the solution concentration slowly increases, eventually reaching supersaturation and initiating crystal growth. This method is often successful for producing high-quality crystals when slow cooling fails[5].

The Crystallographic Workflow: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its structure involves a standardized workflow, illustrated below.

Caption: The single-crystal X-ray diffraction workflow.

Data Collection

The mounted crystal is placed in a modern single-crystal X-ray diffractometer. It is cooled to a low temperature (typically ~100 K) using a stream of liquid nitrogen.

-

Expert Insight: Low-temperature data collection is crucial. It minimizes thermal motion of the atoms, leading to more precise atomic positions and reduced thermal degradation of the crystal by the X-ray beam. This results in a higher quality dataset and a more accurate final structure[3][6].

The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a series of "reflection" spots. The intensity and position of thousands of these reflections are measured.

Structure Solution and Refinement

This phase is entirely computational, utilizing specialized software suites.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and a list of reflection intensities.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Programs like SHELXT use direct methods or dual-space algorithms to generate an initial hypothesis for the phases, which allows for the calculation of an initial electron density map[7]. This map should reveal the positions of the heavier atoms (like bromine and oxygen).

-

Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data using a least-squares process. In this iterative process, atomic positions, and atomic displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the observed reflection intensities and those calculated from the model. Software like SHELXL is the gold standard for this process[7]. Graphical interfaces such as Olex2 or ShelXle provide a user-friendly environment for managing the refinement[7].

Self-Validation and Quality Control

A trustworthy structure determination process has built-in validation at every step.

-

Refinement Metrics: Key indicators like R1 (a measure of the agreement between observed and calculated structure factor amplitudes) and wR2 (a weighted R-factor based on intensities) are monitored. For a good quality small-molecule structure, R1 should typically be below 5% (0.05). The Goodness of Fit (GooF) should be close to 1.0, indicating that the model correctly describes the data[8].

-

Difference Fourier Map: After refinement, a difference electron density map is calculated. This map shows regions where the model has overestimated or underestimated the electron density. Large, chemically nonsensical peaks or holes in this map indicate errors in the model, such as missing atoms or incorrect atom assignments.

-

Geometric Validation: Bond lengths, angles, and torsion angles are checked against expected chemical values. Programs like PLATON can be used to perform extensive geometric and crystallographic checks[9].

-

Final Check: The final model is checked for consistency and chemical sense before generating the Crystallographic Information File (CIF).

Analysis and Interpretation: The Chemistry of the Crystal

With a refined structure, the scientific investigation begins. For brominated benzoic acids, the analysis focuses on the supramolecular assembly driven by intermolecular interactions.

Hydrogen Bonding: The Primary Motif

Like virtually all carboxylic acids, brominated benzoic acids typically form centrosymmetric dimers in the solid state. This is achieved through a pair of strong O—H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif[3][10]. This robust dimer is often the primary building block of the crystal structure.

Caption: The classic R²₂(8) hydrogen-bonded dimer motif.

Halogen Bonding: The Modulating Interaction

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (like an oxygen or nitrogen atom)[1][11]. In brominated benzoic acids, the bromine atom can act as a halogen bond donor, often interacting with the carbonyl oxygen of a neighboring molecule.

-

Causality: The strength and prevalence of halogen bonding depend on the position of the bromine atom on the benzoic acid ring. An ortho-bromo substituent might be involved in intramolecular interactions, while meta- and para-bromo substituents are more likely to engage in intermolecular halogen bonding, influencing the overall crystal packing in ways that can compete with or augment other weak interactions like C—H···O or π–π stacking[3][12].

Caption: Schematic of a halogen bond (R-Br···Y).

Data Presentation: Comparative Crystallographic Data

Summarizing key crystallographic data in a table allows for easy comparison between different isomers or polymorphs.

| Parameter | 2-Bromobenzoic Acid[3][6] | 4-Bromobenzoic Acid (Example) |

| Formula | C₇H₅BrO₂ | C₇H₅BrO₂ |

| Molar Mass ( g/mol ) | 201.01 | 201.01 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 14.7955(4) | Value |

| b (Å) | 3.99062(15) | Value |

| c (Å) | 22.9240(8) | Value |

| β (°) | 96.906(3) | Value |

| V (ų) | 1343.69(8) | Value |

| Z | 8 | 4 |

| Temperature (K) | 120 | 100 |

| R1 [I > 2σ(I)] | 0.035 | Value |

| wR2 (all data) | 0.091 | Value |

| Key Interactions | O-H···O, C-H···O, π-π stacking | O-H···O, Br···O Halogen Bond |

Note: Values for 4-bromobenzoic acid are illustrative and would be populated from a specific structural determination.

Data Dissemination: Deposition and Publication

Scientific integrity and the principle of data sharing mandate that all new crystal structure determinations be deposited in a public repository.

The Crystallographic Information File (CIF)

The CIF is the standard format for reporting crystal structure data, endorsed by the International Union of Crystallography (IUCr)[13]. It is a text file containing all relevant information about the experiment and the resulting structure, including:

-

Citation and sample details.

-

Unit cell parameters.

-

Data collection and refinement parameters (R-factors, GooF, etc.)[8].

-

Atomic coordinates and displacement parameters.

-

Bond lengths, angles, and other geometric information.

The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures[14][15].

Protocol 3: CSD Deposition

-

Preparation: Ensure your final CIF is complete and has been validated using a tool like the IUCr's checkCIF service or CCDC's enCIFer[9][16]. These tools check for syntax errors and potential scientific issues.

-

Submission: Deposit the CIF via the CCDC's online deposition service[17]. The deposition process is automated and will guide you through uploading the file and adding relevant metadata.

-

Deposition Number: Upon successful deposition, you will receive a unique CSD deposition number for each structure. This number serves as a permanent identifier for your data.

-

Publication: This deposition number must be included in any manuscript reporting the crystal structure, allowing reviewers and readers to access the full crystallographic data[16].

This act of public deposition ensures the preservation of scientific data and allows other researchers to learn from, validate, and build upon your work, fostering the advancement of structural science[17].

References

-

CRYSTALS - Chemical Crystallography . University of Oxford. [Link]

-

Crystallography Software . RCSB PDB. [Link]

-

Crystallographic software list . International Union of Crystallography (IUCr). [Link]

-

Crystallography Software . UNC Department of Chemistry X-ray Core Laboratory. [Link]

-

X-Ray Crystallography - Software . Purdue University Department of Chemistry. [Link]

-

One-dimensional chains in the crystal structure of 4-bromobenzoic acid 4-cyanopyridine . ResearchGate. [Link]

-

Recrystallization of Benzoic Acid . University of Missouri–St. Louis. [Link]

-

Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . Crystal Growth & Design, 21(9), 5096-5111. [Link]

-

Fun, H. K., et al. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination . Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1139–o1140. [Link]

-

Kowalska, K., Trzybiński, D., & Sikorski, A. (2015). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids . CrystEngComm, 17(34), 6591-6602. [Link]

-

Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination . ResearchGate. [Link]

-

Loll, P. J., et al. (1996). 2-bromoacetoxybenzoic acid, a brominated aspirin analog . Acta Crystallographica Section C: Crystal Structure Communications, 52(Pt 2), 375–377. [Link]

-

Yathirajan, H. S., et al. (2015). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid . Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 57–62. [Link]

-

Hammond, R. B., et al. (2019). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids . Crystal Growth & Design, 19(4), 2265-2276. [Link]

-

Fun, H. K., et al. (2014). Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermination . Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1139-40. [Link]

-

Semjonova, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. [Link]

-

Deposit a Structure in the CSD . Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Cambridge Structural Database . Wikipedia. [Link]

-

X-ray single crystal diffraction of the bromobenzoate derivative of 1 (S1) . ResearchGate. [Link]

-

CIF Deposition Guidelines . Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Requirements for Depositing X-Ray Crystallographic Data . American Chemical Society (ACS). [Link]

-

The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K . ResearchGate. [Link]

-

Cambridge Structure Database (CSD) . MatDaCs. [Link]

-

Cambridge Structural Database (CSD) . Physical Sciences Data-science Service. [Link]

-

Short Guide to CIFs . Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Small-molecule crystal structure publication using CIF . Request PDF on ResearchGate. [Link]

-

Synthesis and crystal structures of 2-(ferrocenylcarbonyl)benzoic acid and 3-ferrocenylphthalide . International Union of Crystallography (IUCr). [Link]

-

Halogen-Bonded Liquid Crystals . White Rose Research Online. [Link]

-

The Largest Curated Crystal Structure Database . Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Cavallo, G., et al. (2016). Halogen Bonding in Crystal Engineering . Chemical Reviews, 116(4), 2478-2601. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. pubsapp.acs.org [pubsapp.acs.org]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Comprehensive In-Silico Analysis of 3-Bromo-2-propylbenzoic Acid: A Technical Guide for Theoretical Studies and Molecular Modeling

This technical guide provides a comprehensive framework for the theoretical and molecular modeling studies of 3-Bromo-2-propylbenzoic acid. Designed for researchers, computational chemists, and drug development professionals, this document outlines robust computational methodologies to elucidate the structural, electronic, and potential biological properties of this substituted benzoic acid derivative. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we present a self-validating workflow that ensures scientific integrity and provides actionable insights for further experimental investigation.

Introduction: The Rationale for a Computational Deep Dive

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The specific placement of substituents on the benzene ring can dramatically alter a molecule's electronic distribution, acidity, and intermolecular interactions, thereby influencing its efficacy and application. This compound, with its ortho-propyl and meta-bromo substitutions, presents an interesting case for theoretical exploration. The interplay between the electron-withdrawing inductive effect of the bromine atom and the steric and electronic effects of the propyl group can lead to unique conformational preferences and reactivity patterns.

Computational modeling provides a powerful, cost-effective, and time-efficient avenue to explore these properties before embarking on extensive laboratory synthesis and testing. This guide will detail the necessary steps to perform a thorough in-silico analysis, from geometry optimization and electronic property calculation to the assessment of its potential as a ligand for biological targets.

Part 1: Unveiling the Molecular Landscape with Density Functional Theory (DFT)

Density Functional Theory has emerged as a workhorse in computational chemistry for its excellent balance of accuracy and computational cost, making it ideal for studying organic molecules of this size.[1][2][3] This section outlines the protocol for a comprehensive DFT analysis of this compound.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Step 1: Initial Structure Preparation.

-

Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure.

Step 2: DFT-based Geometry Optimization.

-

The choice of functional and basis set is paramount for accurate results. For substituted benzoic acids, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide reliable geometries and electronic properties.[3] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and bromine atoms, while polarization functions (d,p) account for the non-uniform distribution of electron density.

-

Perform a full geometry optimization without any symmetry constraints. The optimization should be carried out until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

Step 3: Vibrational Frequency Calculation.

-

Following optimization, a vibrational frequency analysis should be performed at the same level of theory. This serves two purposes:

The following DOT script visualizes the DFT workflow:

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Predicted Structural Parameters

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | ~1.90 |

| C=O Bond Length (Å) | ~1.21 |

| C-O Bond Length (Å) | ~1.35 |

| O-H Bond Length (Å) | ~0.97 |

| Dihedral Angle (C-C-C=O) | Variable |

Note: These are expected values based on calculations of similar substituted benzoic acids. Actual calculated values should be reported with high precision.

Electronic Properties and Reactivity Descriptors

The electronic character of a molecule is fundamental to its reactivity and interactions. DFT provides several key descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): This energy difference is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.[4]

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.

-

Red regions (negative potential): Indicate electron-rich areas, typically around the carboxylic oxygen atoms, which are susceptible to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-deficient areas, such as the acidic proton of the carboxyl group, which are susceptible to nucleophilic attack.

| Electronic Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -7.0 | Electron-donating ability |

| LUMO Energy | ~ -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 | Chemical reactivity and stability |

| Dipole Moment (Debye) | ~ 2.5 | Polarity and intermolecular interactions |

Note: These are estimated values. The actual calculated values will depend on the final optimized geometry.

Part 2: Probing Biological Potential with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

Protocol 2: Molecular Docking Simulation

Step 1: Target Selection and Preparation.

-

Identify a biologically relevant protein target. For benzoic acid derivatives, targets can range from enzymes like cyclooxygenases (COX) to various receptors. The selection should be hypothesis-driven. For this guide, we will consider a generic receptor active site.

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Step 2: Ligand Preparation.

-

Use the DFT-optimized structure of this compound as the starting ligand conformation.

-

Assign partial charges and define rotatable bonds.

Step 3: Docking Simulation.

-

Define the binding site (active site) on the protein. This is typically a cavity where a known inhibitor or substrate binds.

-

Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding poses of the ligand within the active site. The program will generate a series of poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Step 4: Analysis of Docking Results.

-

Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

-

The docking score provides a quantitative estimate of the binding affinity. More negative scores generally indicate stronger binding.

The following DOT script illustrates the molecular docking workflow:

Caption: A streamlined workflow for molecular docking studies.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the theoretical investigation of this compound. By employing Density Functional Theory, we can gain a deep understanding of its structural and electronic properties, which are fundamental to its chemical behavior. Furthermore, molecular docking simulations offer a valuable tool to explore its potential interactions with biological macromolecules, providing a crucial first step in the drug discovery pipeline.

The insights gained from these computational studies can guide future experimental work, including synthesis, spectroscopic characterization, and in vitro biological assays. This integrated approach of computational and experimental chemistry is essential for the efficient and rational design of novel molecules with desired properties.

References

-